molecular formula C16H14O2 B1599964 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 78326-88-2

5-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B1599964
CAS RN: 78326-88-2
M. Wt: 238.28 g/mol
InChI Key: LYTKODVZMLEVSA-UHFFFAOYSA-N
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Patent
US07820837B2

Procedure details

This product was suspended in acetone (120 mL), and benzyl bromide (10.9 g, 64.0 mmol) and potassium carbonate (12.3 g, 88.9 mmol) were added, and the mixture was heated under reflux under nitrogen atmosphere for 1 hr. The reaction mixture was allowed to cool to room temperature, and ethyl acetate and water were added. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (14.2 g, 94%) as pale-yellow crystals (recrystallized from ethyl acetate).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C(Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])[O-].[K+].[K+].[C:15]([O:18][CH2:19][CH3:20])(=O)[CH3:16].O>CC(C)=O>[CH2:19]([O:18][C:15]1[CH:16]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:9](=[O:12])[CH2:2][CH2:7]2)[C:20]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
12.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen atmosphere for 1 hr
Duration
1 h
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.